Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Drug Design ADME

Acquire this privileged 2-azaspiro[4.5]decane scaffold for CNS drug discovery and FBDD campaigns. Its unique 3-oxo lactam and 8-ethyl carboxylate groups provide balanced Log P (1.44) and solubility (6.55 mg/mL), ideal for blood-brain barrier penetration. Compliant with Lipinski's Rule of Five, it offers a 3D, non-flat structure for exploring novel binding interactions. Ideal for R&D and pharmaceutical synthesis.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 1073559-59-7
Cat. No. B1529659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
CAS1073559-59-7
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2(CC1)CC(=O)NC2
InChIInChI=1S/C12H19NO3/c1-2-16-11(15)9-3-5-12(6-4-9)7-10(14)13-8-12/h9H,2-8H2,1H3,(H,13,14)
InChIKeyAIIUIMMFKSQURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS 1073559-59-7): A Key Spirocyclic Building Block for Medicinal Chemistry and Drug Discovery


Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS 1073559-59-7) is a spirocyclic compound characterized by a bicyclic structure featuring a nitrogen atom at the 2-position, a ketone (oxo) group at the 3-position, and an ethyl carboxylate ester at the 8-position . It belongs to the class of 2-azaspiro[4.5]decane derivatives, which are privileged scaffolds in medicinal chemistry due to their three-dimensional shape, conformational rigidity, and ability to act as bioisosteres of common pharmacophores . This compound serves as a versatile intermediate for the synthesis of biologically active molecules and is of significant interest in drug discovery [1].

Why Generic Substitution of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate with In-Class Analogs Compromises Research Integrity


Generic substitution of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate with other 2-azaspiro[4.5]decane derivatives or simple spirocyclic amines is not scientifically valid. The presence of both the 3-oxo (lactam) and the 8-ethyl carboxylate groups imparts a unique combination of hydrogen bonding capacity, polarity, and steric bulk that dictates its reactivity and physicochemical properties . For instance, substituting with a compound lacking the 3-oxo group eliminates a key hydrogen bond acceptor and alters the electronic distribution, while changing the ethyl ester to a free acid dramatically affects lipophilicity and solubility . Such structural deviations can lead to significant differences in downstream synthetic yields, biological activity, and pharmacokinetic profiles. The following quantitative evidence guide highlights the specific, measurable attributes that differentiate this compound from its closest analogs.

Quantitative Differentiation of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: A Head-to-Head Comparison with Key Analogs


Superior Lipophilicity for Membrane Permeability: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester moiety of the target compound confers a significantly higher lipophilicity compared to its free acid analog (3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid). The predicted consensus Log P (octanol-water partition coefficient) for Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is 1.44 , whereas the free acid analog (CAS 1521867-75-3) is expected to have a substantially lower Log P due to its ionizable carboxyl group, typically around -1 to 0. This difference in lipophilicity directly influences membrane permeability and oral bioavailability in drug discovery contexts.

Medicinal Chemistry Drug Design ADME

Enhanced Solubility Profile: Ethyl Ester Balances Lipophilicity with Aqueous Compatibility

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate exhibits a calculated aqueous solubility of 6.55 mg/mL (Log S = -1.54) , placing it in the 'moderately soluble' range. This is a favorable balance between the high lipophilicity of the core spirocyclic scaffold and the need for aqueous compatibility. In contrast, the corresponding free acid analog (3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid) is expected to be more soluble at neutral pH due to ionization, but its solubility can be highly pH-dependent, which complicates formulation and biological testing.

Pharmaceutical Sciences Preformulation Solubility

High Purity Specification: 95% Purity Ensures Reproducibility in Synthesis

Commercially available Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is consistently offered at a minimum purity of 95% . This high purity specification is critical for ensuring reproducible synthetic outcomes and reliable biological data. While many simple spirocyclic amines (e.g., 1-azaspiro[4.5]decane) are also available at similar purities, the more complex functionalized analogs, such as the free acid or methyl ester, are often supplied with lower purity due to synthetic challenges, which can introduce variability into downstream research.

Organic Synthesis Quality Control Procurement

Distinctive Structural and Electronic Properties Due to 3-Oxo Lactam Group

The 3-oxo group in Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate introduces a strong hydrogen bond acceptor and alters the electronic properties of the spirocyclic scaffold compared to non-oxygenated analogs like 1-azaspiro[4.5]decane. This functional group is crucial for molecular recognition events, such as binding to enzyme active sites or receptor pockets. The presence of the lactam also provides a handle for further derivatization, enabling the synthesis of more complex drug-like molecules .

Medicinal Chemistry Molecular Recognition Scaffold Design

Favorable Physicochemical Profile for Drug-Likeness: Compliance with Lipinski's Rule of Five

Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate possesses a molecular weight of 225.28 g/mol, a calculated Log P of 1.44, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . These properties are in full compliance with Lipinski's Rule of Five, which is a set of guidelines for predicting oral bioavailability. This makes it an attractive scaffold for lead optimization programs. In contrast, some closely related analogs, such as the free acid, may have a lower Log P but a higher molecular weight or different hydrogen bonding pattern that could affect drug-likeness.

Drug Discovery ADME Medicinal Chemistry

Optimal Research and Industrial Applications for Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate Based on Quantitative Evidence


Lead Optimization in CNS Drug Discovery Programs

Given its favorable lipophilicity (Log P = 1.44) and moderate aqueous solubility (6.55 mg/mL) , Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is an ideal scaffold for designing compounds intended to cross the blood-brain barrier. The 2-azaspiro[4.5]decane core is a known privileged structure for targeting CNS receptors, and this specific derivative offers a balanced profile for permeability and solubility.

Synthesis of Bioisosteric Analogs for Fragment-Based Drug Discovery (FBDD)

The compound's spirocyclic nature and compliance with Lipinski's Rule of Five (MW 225.28, Log P 1.44, HBD 1, HBA 3) make it a high-quality fragment for FBDD campaigns. Its three-dimensional shape, conferred by the spiro center, allows it to explore chemical space differently from flat aromatic fragments, potentially leading to novel binding interactions with challenging protein targets.

Development of Selective Enzyme Inhibitors via Derivatization of the 8-Carboxylate

The ethyl ester group at the 8-position serves as a masked carboxylic acid, which can be hydrolyzed to reveal a free acid for conjugation or as a pharmacophore. This functional handle, combined with the hydrogen-bonding capacity of the 3-oxo lactam , provides multiple vectors for optimizing binding affinity and selectivity toward enzymes like proteases, kinases, or hydrolases.

Creation of Novel Antimicrobial Agents with Enhanced Membrane Penetration

The balanced lipophilic-hydrophilic profile (Log P 1.44, Solubility 6.55 mg/mL) of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate positions it as a valuable building block for antimicrobial drug discovery. Its moderate lipophilicity can facilitate penetration through bacterial lipid membranes, while its solubility supports formulation and testing in aqueous biological media.

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